2,6-Dichloro-4-methylbenzotrifluoride
Description
Historical Context of Benzotrifluoride Derivatives
The development of benzotrifluoride derivatives traces its roots to early advancements in organofluorine chemistry. Frédéric Swarts' pioneering work in 1898 demonstrated the conversion of benzotrichloride to trifluoromethylated aromatics using antimony trifluoride (SbF₃), laying the foundation for modern synthetic methods. By the 1930s, industrial processes replaced SbF₃ with hydrogen fluoride (HF) to produce derivatives like 2,6-dichloro-4-methylbenzotrifluoride more efficiently.
The compound emerged as a critical intermediate during the mid-20th century agrochemical boom, particularly for synthesizing herbicides and insecticides. Patent filings from the 1990s highlight its role in developing pyrazole-based pesticides, reflecting its industrial relevance. Table 1 summarizes key historical milestones:
Table 1: Historical Development Timeline
Chemical Classification and Nomenclature
This compound (CAS 115571-61-4) belongs to the haloaryltrifluoromethane class. Its systematic IUPAC name is 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene , reflecting:
- A benzene ring with substituents at positions 2 (methyl), 4 (trifluoromethyl), and 1,5 (chlorine).
- Molecular formula C₈H₅Cl₂F₃ (MW 229.03 g/mol).
Structural features include:
Significance in Organofluorine Chemistry
This compound exemplifies three key principles of organofluorine chemistry:
- Electrophilic substitution control : Chlorine and trifluoromethyl groups direct reactivity patterns in subsequent synthetic steps.
- Lipophilicity enhancement : The CF₃ group increases logP values by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic stability : Fluorine's strong C-F bond (485 kJ/mol) resists oxidative degradation in biological systems.
Industrial applications leverage these traits:
- Agrochemicals : Intermediate for pyrazole insecticides targeting GABA receptors.
- Pharmaceuticals : Scaffold for protease inhibitors and kinase modulators.
- Materials science : Building block for liquid crystals and dielectric fluids.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 83–86°C (6 Torr) | |
| Density | 1.404 g/cm³ | |
| Refractive Index | 1.474 | |
| Vapor Pressure | 0.246 mmHg (25°C) |
Properties
IUPAC Name |
1,3-dichloro-5-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGOALPNJSKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analysis of Preparation Methods
Reaction Conditions and Optimization
Halogenation: The halogenation reaction temperature is typically maintained between 60°C and 120°C, with an optimal range of 100°C to 120°C. The temperature is controlled using steam or cooling water to maintain the reaction pressure at an optimal value.
Ammoniation: The ammoniation reaction can occur without a catalyst at lower temperatures, increasing the yield of the target product. The yield of 2,6-dichloro-4-trifluoromethylaniline tends to increase and then decrease with increasing feed of ammonia into the reaction material. Reaction conditions include a temperature of 173°C, a pressure of 12.0 MPa, a mass percentage concentration of ammonia water of 73%, and a reaction time of 11 hours.
Chlorination: The chlorination reaction is conducted at a temperature between 30-200°C, with a preferred temperature of 70-80°C. The reaction time is typically 3 to 5 hours.
Key Considerations
Selectivity: Selective halogenation and ammoniation are critical to minimize by-products. The optimization of reaction conditions, such as temperature and catalyst addition, plays a vital role in achieving high selectivity.
Purity: Achieving high purity, such as the 99% content reported, often requires careful control of reaction end points and purification techniques. For instance, in the amination reaction, the reaction should proceed until the 3,4-dichloro-5-nitrobenzotrifluoride is less than or equal to 0.5% to avoid it becoming an impurity in the product.
Waste Reduction: Some methods focus on reducing waste generation by using chlorine instead of sulfuryl chloride in chlorination, which reduces waste gas and water.
Recovery and Utilization of Materials
- Ammonia Recovery: Ammonia can be recovered from the surplus liquid ammonia through absorption by two-stage pressurized absorbing tanks, with the pressure of the first stage tank controlled at 0 MPa to 2.5 MPa and the second stage tank at 0 MPa to 1.6 MPa.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzotrifluorides with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include hydrocarbons and other reduced derivatives.
Scientific Research Applications
Agrochemical Applications
DCMTF serves primarily as an intermediate in the synthesis of insecticides , particularly pyrazole-type compounds. A notable example is its use in the production of Fipronil , a widely used insecticide known for its effectiveness against a variety of pests. The synthesis process typically involves halogenation and ammoniation reactions that yield high purity products with minimal environmental impact .
Case Study: Synthesis of Fipronil
- Process Overview : The preparation of Fipronil from DCMTF involves multiple steps:
- Halogenation of precursor compounds.
- Ammoniation to introduce nitrogen functionality.
- Advantages : This method is characterized by high yields and reduced waste, making it environmentally friendly compared to traditional methods .
Analytical Chemistry
In analytical chemistry, DCMTF is utilized as a reference standard and reagent in various assays. Its properties make it suitable for:
- Cell Culture and Modification : Used in studies involving cell biology where chemical modifications are necessary.
- Analytical Testing : Employed in chromatography and mass spectrometry for the identification and quantification of other chemical substances .
Material Science
DCMTF's unique chemical structure allows it to be explored as a potential material for:
- Polymer Synthesis : Its trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers.
- Fluorinated Compounds : The compound can be utilized to develop new fluorinated materials with specific properties suitable for advanced applications, such as coatings and electronic materials.
Environmental Considerations
The synthesis methods involving DCMTF have been designed to minimize environmental impact. Innovations in the preparation techniques focus on:
- Reducing the dependence on hazardous catalysts.
- Implementing recovery systems for ammonia used in the reactions, thus lowering waste generation .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Agrochemicals | Intermediate for Fipronil synthesis | High yield, low environmental impact |
| Analytical Chemistry | Reference standard in assays | Reliable results in chemical analysis |
| Material Science | Polymer synthesis | Enhanced stability and resistance |
| Environmental Management | Waste reduction through innovative methods | Sustainable production processes |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Differences :
Key Contrasts :
- Reactivity : The benzoyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate for amide or ester synthesis. The aldehyde group in the target compound participates in condensation reactions (e.g., forming Schiff bases).
- Electron-Withdrawing Effects : The -CF₃ group in the target compound is a stronger electron-withdrawing group than -OCH₃, significantly altering electronic properties and reaction kinetics.
4-Bromo-2,6-difluorobenzoyl Chloride (CAS: N/A)
Structural Differences :
Key Contrasts :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to -CF₃ influence steric hindrance and electronic effects. Bromine enhances electrophilic substitution reactivity, whereas -CF₃ stabilizes negative charges.
- Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), while the target compound’s -CF₃ group is favored in fluorinated drug candidates.
Ethyl 4-(Bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS: 308831-95-0)
Structural Differences :
Key Contrasts :
- Complexity : This compound’s multifunctional structure (nitro, thiophene, ester groups) enables diverse reactivity (e.g., nucleophilic substitution, reduction). The target compound’s simpler structure focuses on aldehyde-specific reactions.
- Bioactivity : The nitro and thiophene groups in this analog are common in antimicrobial agents, while the target compound’s -CF₃ group is prevalent in anti-inflammatory and antiviral scaffolds.
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity : Chlorine and fluorine substituents in the target compound enhance stability against oxidation compared to bromine analogs but reduce nucleophilic aromatic substitution rates .
- Bioactivity : The -CF₃ group improves metabolic stability and membrane permeability in drug candidates, a feature absent in methoxy or bromine-containing analogs .
- Synthetic Utility : Benzoyl chloride derivatives (e.g., CAS 125369-56-4) are preferred for one-step amidation, while the target compound’s aldehyde group enables iterative conjugation in combinatorial chemistry .
Biological Activity
2,6-Dichloro-4-methylbenzotrifluoride (DCMTF) is a compound of significant interest in both organic chemistry and biological applications. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₆Cl₂F₃
Molecular Weight: 239.05 g/mol
CAS Number: 232275-55-7
DCMTF is characterized by its trifluoromethyl group and dichloro substitutions on the benzene ring, which contribute to its unique chemical properties, including enhanced lipophilicity and biological activity.
Synthesis of this compound
DCMTF can be synthesized through various methods, often involving halogenation and nitration processes. The synthesis typically employs starting materials such as chlorobenzene derivatives and fluorinated reagents under controlled conditions to achieve high yields with minimal by-products .
Antimicrobial Properties
Recent studies have indicated that DCMTF exhibits notable antimicrobial activity. Its effectiveness against various Gram-positive bacteria has been documented, suggesting potential applications in developing new antibacterial agents. The presence of chlorine and fluorine atoms enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Insecticidal Applications
DCMTF serves as an important intermediate in the synthesis of insecticides, particularly pyrazole-type compounds like Fipronil. These compounds are known for their efficacy in pest control due to their ability to disrupt insect nervous systems. The synthesis of DCMTF derivatives has been linked to improved insecticidal properties, highlighting its relevance in agricultural chemistry .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in 2018 evaluated the antimicrobial efficacy of several halogenated aromatic compounds, including DCMTF. Results indicated that DCMTF had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics against specific bacterial strains .
- Synthesis for Agricultural Use : A patent on the preparation of DCMTF derivatives emphasized its role as a precursor for agrochemicals. The document detailed methods that resulted in high yields and environmentally friendly processes for synthesizing insecticides from DCMTF .
- Mechanistic Studies : Research investigating the mechanisms of action for similar compounds revealed that halogenated derivatives could disrupt cellular functions by altering membrane integrity and inhibiting essential enzymatic pathways in pathogens .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Insecticidal Efficacy | Antiviral Potential |
|---|---|---|---|
| This compound | High | Moderate | Under Investigation |
| Fipronil (derived from DCMTF) | Moderate | High | Low |
| Other Halogenated Compounds | Variable | High | Moderate |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2,6-Dichloro-4-methylbenzotrifluoride with high purity?
- Methodological Guidance :
- Start with 3,4-dichlorobenzotrifluoride as a precursor. Use ammoniation under controlled ring chlorination conditions (e.g., NH₃ gas in a pressurized reactor at 80–120°C) to introduce the amino group.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to track intermediate formation.
- Purify the product using recrystallization in toluene/nonanol mixtures (10% v/v) to remove unreacted chlorinated byproducts .
- Confirm purity via ¹H/¹³C NMR and elemental analysis (e.g., Cl/F content verification).
Q. How can researchers develop robust analytical methods for detecting trace amounts of this compound in environmental samples?
- Methodological Guidance :
- Employ solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for sample pre-concentration. Condition cartridges with methanol and elute with 2-propanol/ammonium fluoride mixtures .
- Use LC-MS/MS with a C18 column (2.6 µm particle size) and a mobile phase of methanol/0.1% formic acid. Optimize ionization parameters (e.g., ESI− mode at 3.5 kV) for high sensitivity.
- Validate the method with internal standards (e.g., deuterated analogs like triclosan-d₃) to correct for matrix effects .
Q. What environmental stability studies are critical for assessing this compound’s persistence?
- Methodological Guidance :
- Conduct hydrolysis studies under varying pH (pH 3–9) and temperatures (25–50°C). Monitor degradation via HPLC-UV at 254 nm.
- For photolysis, expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products using high-resolution mass spectrometry (HRMS) .
- Use anaerobic sludge digestion models to evaluate biodegradation potential in wastewater .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound?
- Methodological Guidance :
- Perform isotopic labeling (e.g., ¹³C or ¹⁵N) to trace reaction intermediates and validate proposed pathways.
- Cross-validate results using multiple analytical techniques : Compare GC-MS (for volatile products) with LC-HRMS (for polar/non-volatile products).
- Apply statistical tools (e.g., principal component analysis) to identify outliers in datasets and isolate experimental variables causing discrepancies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in agrochemical applications?
- Methodological Guidance :
- Synthesize derivatives with modified substituents (e.g., replacing Cl with Br or varying methyl/trifluoromethyl positions).
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity (e.g., herbicidal efficacy).
- Validate predictions via in vitro enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity) .
Q. How can computational modeling improve the design of this compound-based inhibitors for pharmaceutical targets?
- Methodological Guidance :
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) to identify binding poses. Prioritize derivatives with strong hydrogen-bonding interactions at active sites.
- Use molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Synthesize top candidates and test in vitro cytotoxicity (MTT assay) and selectivity against non-target cells .
Data Management & Validation
Q. What protocols ensure reproducibility in quantifying this compound across different laboratories?
- Methodological Guidance :
- Adopt standardized calibration curves with at least six points (0.1–50 µg/L) and include blank spikes to assess recovery rates (target: 70–120%).
- Share reference materials (e.g., certified 50 µg/mL solutions in toluene) and detailed SOPs for SPE/LC-MS across collaborating labs .
- Use inter-laboratory comparisons (e.g., round-robin testing) to harmonize data and identify systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
